Mercury, iodo(trifluoromethyl)-
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Overview
Description
Mercury, iodo(trifluoromethyl)-, also known as CF₃HgI, is an organomercury compound with a molecular weight of 396.50 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
The synthesis of Mercury, iodo(trifluoromethyl)- typically involves the reaction of trifluoromethyl iodide (CF₃I) with mercury. One common method is the reaction of trifluoromethyl iodide with mercury in the presence of a catalyst, such as copper, under controlled conditions . The reaction conditions often require careful temperature and pressure control to ensure the desired product is obtained.
Chemical Reactions Analysis
Mercury, iodo(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions with other organic compounds, facilitated by catalysts such as copper.
Common reagents used in these reactions include trifluoromethyl iodide, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury, iodo(trifluoromethyl)- is used in several scientific research applications:
Biology: Its unique properties make it useful in studying biological systems, especially in the context of organomercury compounds.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Mercury, iodo(trifluoromethyl)- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Mercury, iodo(trifluoromethyl)- can be compared with other trifluoromethylated compounds, such as:
Trifluoromethyltrimethylsilane (CF₃SiMe₃): Used in nucleophilic trifluoromethylation reactions.
Trifluoromethylbenzimidazoline derivatives: Used in catalytic trifluoromethylation of iodoarenes.
Trifluoroiodomethane (CF₃I): Used in aromatic coupling reactions.
The uniqueness of Mercury, iodo(trifluoromethyl)- lies in its combination of the trifluoromethyl group with mercury, which imparts distinct chemical properties and reactivity.
Biological Activity
Mercury, iodo(trifluoromethyl)-, also known as iodo(3,3,3-trifluoropropyl)mercury, is an organomercury compound with significant biological activity. This compound is characterized by the presence of a trifluoropropyl group and iodine attached to mercury, influencing its chemical reactivity and interactions with biological systems. Below is a comprehensive overview of its biological activities, including relevant data tables and case studies.
- Molecular Formula : C_4H_3F_3I Hg
- Molecular Weight : Approximately 223.96 g/mol
- Physical State : Colorless to pink liquid
- Refractive Index : 1.4190 to 1.4210 at 20°C
Biological Activities
Organomercury compounds like iodo(3,3,3-trifluoropropyl)mercury exhibit various biological activities, primarily due to their ability to interact with biomolecules. Key activities include:
- Antimicrobial Properties : Studies indicate that organomercury compounds possess antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Toxicological Effects : The compound can induce cytotoxicity in mammalian cells, potentially leading to apoptosis. This toxicity is attributed to mercury's ability to bind to thiol groups in proteins, disrupting cellular functions .
- Enzyme Inhibition : Iodo(trifluoromethyl)-mercury has been shown to inhibit certain enzymes involved in metabolic pathways, which can have downstream effects on cellular metabolism and viability .
The biological activity of iodo(3,3,3-trifluoropropyl)mercury can be explained through several mechanisms:
- Binding Affinity : The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more easily.
- Mercury Interaction : Mercury ions can form complexes with sulfur-containing biomolecules (e.g., glutathione), leading to altered redox states and cellular stress responses.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, contributing to cellular damage and apoptosis .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of organomercury compounds demonstrated that iodo(3,3,3-trifluoropropyl)mercury showed significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations in the micromolar range.
Pathogen | MIC (µM) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 5 |
Case Study 2: Cytotoxicity Assessment
In vitro studies assessing cytotoxic effects on human liver cells (HepG2) indicated that exposure to varying concentrations of iodo(3,3,3-trifluoropropyl)mercury resulted in dose-dependent cell death.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Properties
CAS No. |
421-11-4 |
---|---|
Molecular Formula |
CF3HgI |
Molecular Weight |
396.50 g/mol |
IUPAC Name |
iodo(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.Hg.HI/c2-1(3)4;;/h;;1H/q;+1;/p-1 |
InChI Key |
BWFODGQUQSTNME-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)[Hg]I |
Origin of Product |
United States |
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